molecular formula C27H22N2O5S2 B13073664 N2,N7-Dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide

N2,N7-Dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide

Cat. No.: B13073664
M. Wt: 518.6 g/mol
InChI Key: JQGNLZHVKHHOJY-UHFFFAOYSA-N
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Description

N2,N7-Dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide is a complex organic compound with the molecular formula C39H30N2O5S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N7-Dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .

Chemical Reactions Analysis

Types of Reactions

N2,N7-Dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce new functional groups, leading to a variety of fluorene-based compounds .

Scientific Research Applications

N2,N7-Dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2,N7-Dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to altered cellular functions, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • N2,N7-Dibenzyl-9-oxo-9H-fluorene-2,7-diphenylsulfonamide
  • N2,N7-Dibenzyl-9-oxo-9H-fluorene-2,7-dimethylsulfonamide

Uniqueness

N2,N7-Dibenzyl-9-oxo-9H-fluorene-2,7-disulfonamide is unique due to its specific combination of benzyl and sulfonamide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for targeted research applications .

Properties

Molecular Formula

C27H22N2O5S2

Molecular Weight

518.6 g/mol

IUPAC Name

2-N,7-N-dibenzyl-9-oxofluorene-2,7-disulfonamide

InChI

InChI=1S/C27H22N2O5S2/c30-27-25-15-21(35(31,32)28-17-19-7-3-1-4-8-19)11-13-23(25)24-14-12-22(16-26(24)27)36(33,34)29-18-20-9-5-2-6-10-20/h1-16,28-29H,17-18H2

InChI Key

JQGNLZHVKHHOJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=O)C=C(C=C4)S(=O)(=O)NCC5=CC=CC=C5

Origin of Product

United States

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